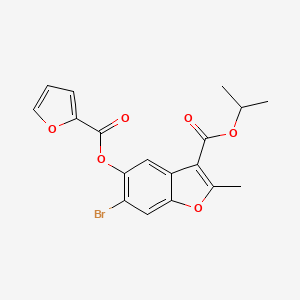

Propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a brominated benzofuran derivative characterized by a propan-2-yl ester at position 3, a bromine atom at position 6, and a furan-2-carbonyloxy substituent at position 5. Benzofuran derivatives are of significant interest due to their diverse pharmacological activities, including anticancer, antimicrobial, and antifungal properties . The synthesis of such compounds typically involves halogenation and esterification steps, as seen in related structures (e.g., methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) . Structural confirmation for analogous compounds has been achieved via $^1$H-NMR and X-ray crystallography, with software like SHELXL and ORTEP used for refinement and visualization .

Properties

IUPAC Name |

propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO6/c1-9(2)23-18(21)16-10(3)24-14-8-12(19)15(7-11(14)16)25-17(20)13-5-4-6-22-13/h4-9H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCOMRUSEZYIHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC=CO3)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Propan-2-yl 6-bromo-5-(furan-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate, also known as C18H15BrO6, is a synthetic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C18H15BrO6

- Molecular Weight : 396.21 g/mol

- Appearance : Colorless oily liquid with an aromatic odor at room temperature .

Research indicates that compounds similar to this compound can exhibit various biological activities through multiple mechanisms:

- Antioxidant Activity : Many benzofuran derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-cancer Effects : Some studies suggest that benzofuran derivatives can inhibit cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest.

- Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.

Case Studies and Experimental Data

-

Antioxidant Activity :

- A study evaluated the antioxidant potential of benzofuran derivatives and found that certain modifications enhanced their ability to scavenge free radicals, indicating potential protective effects against oxidative damage in cells.

- Anti-cancer Activity :

-

Mechanisms of Action in Cancer Cells :

- The compound's structural features suggest it may interact with specific cellular targets involved in cancer progression. Preliminary findings indicate that it could inhibit pathways critical for tumor growth and metastasis.

Biological Activity Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with key analogs, focusing on substituents, molecular weights, and reported biological activities:

*Calculated based on molecular formula $ C{20}H{17}BrO_6 $.

Key Observations:

Substituent Effects on Bioactivity: The diethylaminoethoxy group in compound 5 (Table above) confers antifungal activity, likely due to enhanced membrane permeability from the amine group . Brominated derivatives generally exhibit lower cytotoxicity compared to non-brominated precursors, as seen in compounds 4 and 5 (). However, substituents like cinnamyloxy () or fluorophenylmethoxy () may enhance target specificity .

Methylsulfonyloxy (): This electron-withdrawing group could reduce solubility but improve metabolic stability compared to ether-linked substituents.

Synthetic Accessibility :

- Halogenation at position 6 is a common step, as demonstrated in the synthesis of methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate .

- The furan-2-carbonyloxy group may be introduced via acylation of a hydroxylated intermediate using furan-2-carbonyl chloride.

Limitations and Contradictions

- notes that bromination reduces cytotoxicity, yet cinnamyloxy-substituted brominated compounds () retain activity, highlighting the role of auxiliary substituents.

- No direct data exists for the target compound’s biological activity; inferences are drawn from structurally related analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.